2-Ethoxyethyl trichloroacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxyethyl 2,2,2-trichloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl3O3/c1-2-11-3-4-12-5(10)6(7,8)9/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGOWVFXOHMHKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338234 | |
| Record name | 2-Ethoxyethyl trichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30668-97-4 | |
| Record name | 2-Ethoxyethyl trichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Profile of 2-Ethoxyethyl trichloroacetate: A Comprehensive Technical Guide
Introduction
2-Ethoxyethyl trichloroacetate (CAS No. 30668-97-4) is an organic ester with the molecular formula C₆H₉Cl₃O₃ and a molecular weight of 235.49 g/mol .[1] Its structure incorporates an ethoxyethyl moiety and a trichloroacetate group, lending it specific chemical properties relevant in various research and development applications, including organic synthesis. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering field-proven insights into the interpretation of its spectral features.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are instrumental in confirming its structure.
A. ¹H NMR Spectroscopy
The proton NMR spectrum of this compound is anticipated to show four distinct signals corresponding to the four non-equivalent sets of protons in the molecule.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of a liquid sample like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquisition: Acquire the spectrum using a standard pulse sequence. A typical experiment would involve a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Processing: Fourier transform the acquired Free Induction Decay (FID) signal. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound in CDCl₃ exhibits the following signals:[2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.51 | Triplet | 2H | -O-CH ₂-C(O)Cl₃ |
| 3.77 | Triplet | 2H | -CH ₂-O-CH₂- |
| 3.59 | Quartet | 2H | CH ₃-CH ₂-O- |
| 1.22 | Triplet | 3H | CH ₃-CH₂-O- |
Causality Behind Experimental Choices and Interpretation:
-
The use of a deuterated solvent like CDCl₃ is crucial to avoid large solvent proton signals that would obscure the analyte's signals.
-
The downfield shift of the triplet at 4.51 ppm is attributed to the strong deshielding effect of the adjacent oxygen atom and the electron-withdrawing trichloroacetate group.
-
The triplet at 3.77 ppm is assigned to the methylene protons adjacent to the ether oxygen and the other methylene group.
-
The quartet at 3.59 ppm arises from the methylene protons of the ethoxy group, which are split by the neighboring methyl protons.
-
The upfield triplet at 1.22 ppm corresponds to the terminal methyl protons of the ethoxy group.
Caption: Correlation of ¹H NMR signals with the molecular structure.
B. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected.
Predicted ¹³C NMR Spectrum
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~161 | C =O | The carbonyl carbon of the ester is significantly deshielded. |
| ~93 | -C Cl₃ | The carbon attached to three chlorine atoms is strongly deshielded. |
| ~69 | -O-C H₂-C(O)Cl₃ | The carbon atom is deshielded by the adjacent ester oxygen. |
| ~67 | -C H₂-O-CH₂- | The carbon atom is deshielded by the ether oxygen. |
| ~66 | CH₃-C H₂-O- | The carbon atom is deshielded by the ether oxygen. |
| ~15 | C H₃-CH₂-O- | The terminal methyl carbon is the most shielded. |
Authoritative Grounding for Predictions:
-
The chemical shift of ester carbonyl carbons typically falls in the range of 160-185 ppm.[6]
-
Carbons attached to electronegative atoms like oxygen (in ethers and esters) generally resonate between 50-90 ppm.[6]
-
The presence of three electron-withdrawing chlorine atoms on the alpha-carbon to the carbonyl group will cause a significant downfield shift.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.
Experimental Protocol: IR Spectroscopy
For a liquid sample like this compound, the IR spectrum can be obtained using the following method:
-
Sample Preparation: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: The salt plates are placed in the sample holder of the IR spectrometer.
-
Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the sample spectrum is acquired. The instrument measures the absorption of infrared radiation at different wavenumbers.
-
Processing: The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Interpretation of the IR Spectrum
The IR spectrum of this compound is expected to display the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Significance |
| ~2975-2850 | C-H stretch | Presence of alkyl C-H bonds.[7][8] |
| ~1770 | C=O stretch | Strong absorption characteristic of an ester carbonyl group. The high frequency is due to the electron-withdrawing effect of the trichloromethyl group.[9][10] |
| ~1250-1050 | C-O stretch | Strong absorptions from the ester and ether C-O bonds.[10] |
| ~830-600 | C-Cl stretch | Absorptions corresponding to the carbon-chlorine bonds. |
Causality Behind Spectral Features:
-
The C=O stretching frequency in esters is typically around 1735-1750 cm⁻¹.[9] The electron-withdrawing trichloromethyl group in this compound increases the double bond character of the carbonyl group, shifting this absorption to a higher wavenumber.
-
The presence of both ester and ether linkages results in strong and broad C-O stretching bands in the fingerprint region.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation.
Experimental Protocol: Mass Spectrometry
A common method for analyzing a volatile compound like this compound is Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam, leading to the ejection of an electron and the formation of a molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The detector records the abundance of each fragment at a specific m/z value, generating a mass spectrum.
Interpretation of the Mass Spectrum
The mass spectrum of this compound is expected to show a molecular ion peak (or peaks corresponding to its isotopic distribution) and several characteristic fragment ions.[2]
Key Expected Fragments:
| m/z | Proposed Fragment Ion | Formation |
| 234, 236, 238 | [C₆H₉Cl₃O₃]⁺• | Molecular ion (isotopic cluster due to ³⁵Cl and ³⁷Cl) |
| 189, 191, 193 | [C₄H₆Cl₃O₂]⁺ | Loss of •CH₂CH₂O |
| 117, 119, 121 | [C₂Cl₃O]⁺ | Cleavage of the ester bond with charge retention on the trichloroacetyl group. |
| 73 | [C₃H₅O₂]⁺ | Cleavage of the C-O bond of the ester. |
| 59 | [C₂H₃O₂]⁺ | Further fragmentation. |
| 45 | [C₂H₅O]⁺ | Ethoxy group fragment. |
Trustworthiness of Fragmentation Analysis:
-
The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, which serves as a self-validating feature.
-
The fragmentation pattern is consistent with the known fragmentation behavior of esters and ethers, where cleavage adjacent to the carbonyl group and the ether oxygen are common pathways.[11]
Caption: Proposed fragmentation pathways for this compound in EI-MS.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon-hydrogen framework. The IR spectrum identifies the key functional groups, particularly the ester and ether moieties. Finally, the mass spectrum provides the molecular weight and a fragmentation pattern consistent with the proposed structure. This detailed spectroscopic guide serves as a valuable resource for researchers and scientists, enabling confident identification and utilization of this compound in their work.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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University of California, Davis. IR Spectroscopy Tutorial: Esters. [Link]
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Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Doc Brown's Chemistry. Infrared spectrum of 1,1,2-trichloroethane. [Link]
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Oregon State University. 13C NMR Chemical Shift. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Chemguide. fragmentation patterns in the mass spectra of organic compounds. [Link]
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Doc Brown's Chemistry. mass spectrum of ethyl ethanoate. [Link]
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Chemguide. interpreting C-13 NMR spectra. [Link]
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Doc Brown's Chemistry. C-13 nmr spectrum of chloroethane. [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
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- 8. infrared spectrum of 1,1,2-trichloroethane C2H3Cl3 Cl2CHCH2Cl prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1,1,2-trichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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An In-Depth Technical Guide to the Purity and Appearance of 2-Ethoxyethyl Trichloroacetate
This guide provides an in-depth technical examination of 2-Ethoxyethyl trichloroacetate, focusing on the critical aspects of its purity, appearance, and the analytical methodologies required for its robust characterization. Designed for researchers, scientists, and professionals in drug development, this document moves beyond standard data sheets to explain the causality behind experimental choices and to establish a framework for self-validating quality assessment.
Core Physicochemical Characteristics and Expected Appearance
This compound (CAS No. 30668-97-4) is an ester with significant applications as a reagent or intermediate in organic synthesis.[1] Understanding its fundamental properties is the first step in a rigorous quality assessment.
1.1. Physical and Chemical Properties
A summary of the key physicochemical properties is presented below. These values serve as the primary benchmark against which any laboratory sample should be compared.
| Property | Value | Source |
| Molecular Formula | C₆H₉Cl₃O₃ | [1][2][3] |
| Molecular Weight | 235.49 g/mol | [1][2] |
| Physical State | Liquid (at 20°C) | [2] |
| Specific Gravity | ~1.32 (at 20°C) | [1][2] |
| Refractive Index | ~1.45 | [1][2] |
1.2. Appearance: The First Indicator of Purity
Ideally, highly pure this compound is a clear, colorless liquid. However, commercial grades are often described as ranging from colorless to orange or green .[1][2] This variation in appearance is a critical, albeit qualitative, indicator of potential impurities.
-
Colorless to Pale Yellow: This is generally indicative of a high-purity sample with minimal degradation or residual reactants.
-
Orange to Green Tones: The presence of these colors strongly suggests the existence of impurities. The coloration can arise from several sources inherent to its synthesis and stability:
-
Residual Acid Catalyst: The esterification process often uses a strong acid catalyst like sulfuric acid.[1] Inadequate quenching and purification can leave trace amounts of acid, which can catalyze degradation reactions upon storage, leading to chromophore formation.
-
Thermal Degradation: As an ester, the compound can be susceptible to thermal stress, potentially causing elimination or rearrangement reactions that generate colored by-products.
-
Oxidation: While not extensively documented, interaction with atmospheric oxygen, especially under light or in the presence of metallic impurities, could lead to oxidative degradation and color. For optimal stability, storage in a cool, dark place below 15°C is recommended.[1][2]
-
Therefore, while a "colorless to orange or green" appearance may be within the supplier's specifications for a >95% pure product, researchers must recognize that the color itself is evidence of heterogeneity and proceed with a more rigorous quantitative analysis.[1][2]
Synthesis Route and Inherent Impurity Profile
To understand what impurities to look for, one must first understand the compound's origin. The most common synthesis is the Fischer esterification of 2-ethoxyethanol with trichloroacetic acid.[1]
Caption: Synthesis of this compound and common impurities.
This synthesis pathway introduces a predictable profile of potential impurities:
-
Unreacted Starting Materials: Residual trichloroacetic acid and 2-ethoxyethanol.
-
Catalyst Residue: Traces of the strong acid catalyst (e.g., H₂SO₄) or its salts after neutralization.
-
Solvent Impurities: If a solvent other than excess 2-ethoxyethanol is used.
-
Degradation Products: Formed during the reaction (e.g., from excessive heat) or during storage.
A Self-Validating Analytical Workflow
Relying on a single analytical technique is insufficient for a comprehensive purity assessment. A robust, self-validating system employs orthogonal methods—techniques that measure the same property based on different chemical or physical principles. This approach provides a high degree of confidence in the final purity value.
Caption: Orthogonal analytical workflow for purity validation.
Detailed Experimental Protocols
The following protocols are presented as a robust framework. Specific parameters may require optimization based on the available instrumentation and the observed impurity profile.
4.1. Protocol 1: Purity Assay by Gas Chromatography (GC-FID)
-
Causality: GC is the method of choice for routine purity assessment of volatile compounds like this compound.[1][2] The Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for quantifying carbon-containing analytes.
-
Methodology:
-
System Preparation: Use a GC system equipped with an FID.
-
Column: Select a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Temperature Program:
-
Initial Oven Temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at 15°C/min.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Injector: 250°C, Split mode (e.g., 50:1).
-
Detector: FID at 280°C.
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., ethyl acetate) at approximately 1 mg/mL.
-
Injection: Inject 1 µL.
-
Quantification: Calculate purity using the area percent method, assuming all components have a similar response factor. For higher accuracy, a reference standard should be used to determine relative response factors.
-
4.2. Protocol 2: Orthogonal Purity and Impurity Profile by HPLC-UV
-
Causality: HPLC serves as an excellent orthogonal technique to GC. It is particularly sensitive to non-volatile or thermally labile impurities (e.g., trichloroacetic acid, catalyst salts) that may not be well-characterized by GC. The protocol is adapted from standard methodologies for small molecule purity assessment.[4]
-
Methodology:
-
System Preparation: Use an HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
Start at 30% B, hold for 2 minutes.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 210 nm.[4]
-
Sample Preparation: Prepare a solution of the sample in acetonitrile at approximately 0.5 mg/mL.
-
Quantification: Use area percent to determine the purity and impurity profile.
-
4.3. Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
-
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation.[5] It verifies that the main component is indeed this compound and can help identify impurities if their signals are resolved from the main peaks.
-
Methodology:
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire the proton NMR spectrum on a spectrometer (e.g., 400 MHz).[4]
-
Data Analysis:
-
Expected Signals:
-
Triplet, ~1.2 ppm (3H, -O-CH₂-CH₃ )
-
Quartet, ~3.6 ppm (2H, -O-CH₂ -CH₃)
-
Triplet, ~3.8 ppm (2H, -O-CH₂-CH₂ -O-)
-
Triplet, ~4.5 ppm (2H, -CH₂ -O-C(O)-)
-
-
Validation: Compare the observed chemical shifts, integrations, and coupling patterns to the expected structure. The absence of significant unassigned signals is a strong indicator of high purity.
-
-
Conclusion: A Commitment to Scientific Integrity
The quality of this compound cannot be assumed from its label. Its appearance provides the first clue, with any deviation from a colorless liquid warranting further investigation. A comprehensive assessment of purity is not merely a procedural step but a cornerstone of experimental reproducibility and scientific integrity. By employing a self-validating system of orthogonal analytical techniques—anchored by GC for primary assay, supplemented by HPLC for a different perspective, and confirmed by NMR for identity—researchers can ensure the material meets the stringent requirements for their work. This multi-faceted approach transforms a simple quality check into a robust, data-driven validation of a critical starting material.
References
-
International Labour Organization. (2003). ICSC 0364 - 2-ETHOXYETHYL ACETATE. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Ethoxyethyl acetate. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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-
Food Safety and Standards Authority of India. (n.d.). Residue Analysis of Ethylene Oxide and 2-Chloroethanol in Foods by Gas Chromatography Tandem Mass Spectrometry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetic acid, ethoxy-, and ethyl ester. Retrieved from [Link]
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Solubility and stability of 2-Ethoxyethyl trichloroacetate
An In-depth Technical Guide to the Solubility and Stability of 2-Ethoxyethyl trichloroacetate
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of this compound (CAS RN: 30668-97-4), a compound of interest in synthetic chemistry and potential pharmaceutical applications. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the compound's physicochemical properties, behavior in various solvents, and degradation pathways. Detailed experimental protocols for assessing solubility and stability are also presented to ensure reliable and reproducible results in a laboratory setting.
Introduction to this compound
This compound, with the molecular formula C₆H₉Cl₃O₃, is an ester of trichloroacetic acid and 2-ethoxyethanol.[1] Its structure, featuring a reactive trichloroacetate group, makes it a subject of interest for various chemical transformations.[1] Understanding its solubility and stability is paramount for its effective use, storage, and handling in research and development. This guide synthesizes available data to provide a practical framework for scientists working with this compound.
Below is a diagram illustrating the workflow for characterizing the solubility and stability of a chemical compound like this compound.
Caption: General workflow for compound characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental to understanding its behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 30668-97-4 | [1][2][3] |
| Molecular Formula | C₆H₉Cl₃O₃ | [1][2][3] |
| Molecular Weight | 235.49 g/mol | [1][2] |
| Appearance | Clear, colorless to orange or green liquid | [1] |
| Specific Gravity (20/20) | 1.32 | [1] |
| Refractive Index | 1.45 | [1] |
| Boiling Point | 250.8 - 258 °C (Predicted) | [3][4] |
| Flash Point | 99 °C | [3] |
| XLogP3 | 1.9 - 2.2 | [2][3] |
Solubility Profile
The solubility of a compound is a critical parameter for its application in solution-based assays and formulations. While specific experimental data for the solubility of this compound in a wide range of solvents is not extensively documented, its solubility can be inferred from its structural features and physicochemical properties, particularly its calculated XLogP3 value of approximately 2, which suggests a degree of lipophilicity.
Predicted Solubility in Common Solvents
Based on the principle of "like dissolves like," the following table provides a predicted solubility profile for this compound.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar, Protic | Low to Moderate | The ester and ether linkages can form hydrogen bonds with water, but the chlorinated alkyl chain and the ethoxy group reduce overall polarity. A structurally similar compound, 2-ethoxyethyl acetate, is partially soluble in water (23 g/100mL at 20°C).[5][6] |
| Ethanol | Polar, Protic | High | The ethoxyethyl group is structurally similar to ethanol, promoting miscibility. |
| Methanol | Polar, Protic | High | Similar to ethanol, it should be a good solvent. |
| Acetone | Polar, Aprotic | High | The ketone group can interact with the ester, and its overall polarity is suitable for dissolving the compound. |
| Dichloromethane | Nonpolar | High | The chlorinated nature of both the solvent and the trichloroacetate moiety suggests good solubility. |
| Hexane | Nonpolar | Low to Moderate | The nonpolar nature of hexane may not be sufficient to overcome the polar ester and ether groups. |
| Toluene | Nonpolar, Aromatic | High | The aromatic ring can interact with the alkyl portions of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | High | DMSO is a versatile solvent capable of dissolving a wide range of polar and nonpolar compounds. |
Experimental Protocol for Solubility Determination
To obtain empirical solubility data, a standardized protocol should be followed. The following outlines a general method for determining the solubility of this compound.
Objective: To determine the solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound (purity >95%)
-
Selected solvents (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed to separate the undissolved solute from the saturated solution.
-
-
Quantification:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
-
The following diagram illustrates the experimental workflow for determining solubility.
Caption: Experimental workflow for solubility determination.
Stability Profile
The chemical stability of this compound is a critical consideration for its storage and use in experimental protocols. The presence of the trichloroacetate ester group suggests susceptibility to certain degradation pathways.
General Stability and Storage
For optimal stability, it is recommended to store this compound in a cool, dark place, ideally at temperatures below 15°C.[1] A structurally related compound, 2-ethoxyethyl acetate, can form explosive peroxides and reacts with strong acids, strong bases, and strong oxidants, suggesting similar precautions should be taken with this compound.[5]
Hydrolytic Stability
This compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which yields trichloroacetic acid and 2-ethoxyethanol.[1] This reaction is a key degradation pathway.
Hydrolysis Mechanism:
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
The following diagram illustrates the base-catalyzed hydrolysis of this compound.
Caption: Base-catalyzed hydrolysis of this compound.
Experimental Protocol for Stability Assessment (Forced Degradation)
A forced degradation study is essential to identify potential degradation products and pathways.
Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
Hydrochloric acid (for acidic hydrolysis)
-
Sodium hydroxide (for basic hydrolysis)
-
Hydrogen peroxide (for oxidative degradation)
-
HPLC or GC system with a suitable detector (e.g., UV, MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with HCl (e.g., 0.1 M) and heat (e.g., 60°C) for a specified time.
-
Basic Hydrolysis: Mix the stock solution with NaOH (e.g., 0.1 M) at room temperature for a specified time.
-
Oxidative Degradation: Mix the stock solution with H₂O₂ (e.g., 3%) and keep at room temperature.
-
Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 70°C).
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) or sunlight.
-
-
Sample Analysis:
-
At various time points, withdraw samples, neutralize if necessary, and dilute appropriately.
-
Analyze the samples using a stability-indicating HPLC or GC method to separate the parent compound from any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation.
-
Identify degradation products, if possible, using a mass spectrometer.
-
Analytical Methodologies
The purity and concentration of this compound are typically determined by Gas Chromatography (GC).[1] For more detailed analysis, such as the identification of degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique.[2] For quantitative analysis in stability and solubility studies, a validated High-Performance Liquid Chromatography (HPLC) method with UV detection can also be developed.
Safe Handling and Storage
Given the limited specific safety data for this compound, it is prudent to handle it with the same precautions as structurally related compounds like 2-ethoxyethyl acetate.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][8]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[5][8]
-
Storage: Store in a tightly sealed container in a cool, dark, and well-ventilated area, away from strong acids, strong bases, and oxidizing agents.[1][5]
-
Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.[5][8]
Conclusion
This compound is a compound with moderate lipophilicity, suggesting good solubility in common organic solvents but limited solubility in water. Its primary stability concern is hydrolysis, which is accelerated by acidic and basic conditions. For its effective use in a laboratory setting, it is crucial to store it under recommended cool and dark conditions and to be mindful of its potential degradation in aqueous and non-neutral environments. The experimental protocols provided in this guide offer a framework for researchers to empirically determine its solubility and stability, ensuring the integrity of their scientific investigations.
References
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International Labour Organization. ICSC 0364 - 2-ETHOXYETHYL ACETATE. [Link]
-
Wikipedia. 2-Ethoxyethyl acetate. [Link]
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PubChem. This compound. [Link]
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Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - 2-Ethoxyethyl acetate. [Link]
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Cole-Parmer. Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%. [Link]
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Methodological & Application
Application Notes and Protocols for 2-Ethoxyethyl trichloroacetate in Organic Synthesis
Introduction: Unveiling the Synthetic Potential of 2-Ethoxyethyl trichloroacetate
This compound is a versatile reagent in organic synthesis, primarily valued for the unique reactivity conferred by its trichloroacetate moiety.[1] While not a household name in every laboratory, its utility as a precursor for highly reactive intermediates makes it a valuable tool for constructing complex molecular architectures. This guide provides an in-depth exploration of its synthesis, mechanisms of action, and practical applications, designed for researchers and professionals in chemical and pharmaceutical development.
The molecule's structure, featuring a trichloroacetyl group linked to an ethoxyethyl moiety, allows it to serve as a convenient source for both dichlorocarbene and the trichloromethyl anion.[1] These intermediates are cornerstones of various carbon-carbon bond-forming reactions. This document will detail the protocols for harnessing this reactivity, explaining the causality behind experimental choices to ensure reproducible and optimized results.
Below are the fundamental properties of this compound.
| Property | Value |
| IUPAC Name | 2-ethoxyethyl 2,2,2-trichloroacetate[2] |
| CAS Number | 30668-97-4[2][3][4] |
| Molecular Formula | C₆H₉Cl₃O₃[1][2][3] |
| Molecular Weight | 235.49 g/mol [1][2] |
| Appearance | Colorless to orange or green clear liquid[1][4] |
| Specific Gravity | ~1.32[1][4] |
| Refractive Index | ~1.45[1][4] |
| Purity | Typically >95.0% (GC)[1][4] |
Synthesis of this compound: A Standard Esterification Protocol
The most common and straightforward method for preparing this compound is the Fischer esterification of trichloroacetic acid with 2-ethoxyethanol.[1][5] This acid-catalyzed reaction is a reversible process, typically driven to completion by using an excess of one reactant or by removing water as it is formed.[5]
Causality of Experimental Design:
-
Acid Catalyst (e.g., H₂SO₄): The catalyst protonates the carbonyl oxygen of the trichloroacetic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol (2-ethoxyethanol).[1]
-
Reflux Conditions: Heating the reaction mixture to its boiling point under reflux increases the reaction rate. For esterifications, this also helps to remove water azeotropically (if a suitable solvent is used), shifting the equilibrium towards the product side according to Le Châtelier's principle.[1]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine trichloroacetic acid (1.0 eq), 2-ethoxyethanol (1.2 eq), and a catalytic amount of concentrated sulfuric acid (approx. 1-2 mol%).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize excess acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Application 1: Generation of Dichlorocarbene for Cyclopropanation
A significant application of trichloroacetate esters is their use as precursors for dichlorocarbene (:CCl₂), a highly reactive intermediate.[1] Treatment of this compound with a strong, non-nucleophilic base like sodium methoxide initiates an elimination reaction that releases this carbene. The dichlorocarbene can then be trapped in situ by an alkene to form a dichlorocyclopropane derivative.
Mechanism Insight: The reaction proceeds via a two-step mechanism. First, the base deprotonates the alcohol generated in situ or attacks the ester, leading to the formation of a trichloroacetate anion. This anion then undergoes alpha-elimination, losing a chloride ion and carbon dioxide to generate dichlorocarbene. A more direct pathway involves the base-induced formation of the trichloromethyl anion, which then eliminates a chloride ion. By analogy with similar esters, treatment with a base like sodium methoxide is a typical method for this transformation.[1]
Caption: Reaction path for dichlorocarbene generation and subsequent cyclopropanation.
Experimental Protocol: Dichlorocyclopropanation of Cyclohexene
-
Inert Atmosphere: Set up an oven-dried, three-necked flask equipped with a dropping funnel, a condenser, a nitrogen inlet, and a magnetic stirrer.
-
Reagent Charging: Charge the flask with the alkene substrate (e.g., cyclohexene, 1.0 eq) and a suitable anhydrous solvent (e.g., anhydrous diethyl ether or THF).
-
Base Addition: In the dropping funnel, prepare a solution of this compound (1.5 eq) in the same anhydrous solvent.
-
Reaction Initiation: Add a strong base, such as sodium methoxide (1.5 eq), portion-wise to the stirred solution of the alkene at 0 °C.
-
Substrate Addition: Add the solution of this compound dropwise from the dropping funnel to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Work-up and Purification: Perform a standard aqueous work-up followed by extraction, drying, and solvent evaporation. The crude product is then purified by column chromatography on silica gel to yield the desired dichlorocyclopropane.
Application 2: A Source for the Nucleophilic Trichloromethyl Anion
The trichloroacetate group is known for its ability to undergo decarboxylation (loss of CO₂) to generate the trichloromethyl anion (CCl₃⁻).[1] This anion is a valuable intermediate, acting as a potent nucleophile that can add to various electrophiles, most notably the carbonyl group of aldehydes and ketones.[1] This reaction provides a direct route to trichloromethyl carbinols, which are useful building blocks in synthesis.
Causality of Experimental Design:
-
Solvent Choice (DMSO): Solvents like dimethyl sulfoxide (DMSO) are particularly effective at promoting this reaction.[1] DMSO stabilizes the intermediate ions, facilitating the decarboxylation even at room temperature.[1]
-
Temperature Control: While the reaction can proceed at room temperature, gentle heating may be required to increase the rate of decarboxylation and subsequent nucleophilic attack.[1]
Caption: Generation of the CCl₃⁻ anion and its reaction with an electrophile.
Experimental Protocol: Synthesis of a Trichloromethyl Carbinol
-
Reagent Setup: In a flame-dried flask under an inert atmosphere, dissolve the aldehyde or ketone substrate (1.0 eq) in anhydrous DMSO.
-
Reagent Addition: Add this compound (1.2-1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sulfate, and concentrate. The crude product is then purified by column chromatography to afford the target trichloromethyl carbinol.
Summary of Applications
| Application | Reactive Intermediate | Key Reagents | Typical Conditions | Product Type |
| Cyclopropanation | Dichlorocarbene (:CCl₂) | Alkene, Strong Base (e.g., NaOMe) | Anhydrous ether/THF, 0 °C to RT | Dichlorocyclopropane |
| Nucleophilic Addition | Trichloromethyl Anion (CCl₃⁻) | Aldehyde or Ketone | Anhydrous DMSO, RT to 50 °C | Trichloromethyl Carbinol |
Safety and Handling
This compound and its precursors/reagents require careful handling in a well-ventilated fume hood.
-
Trichloroacetic Acid: Highly corrosive and can cause severe burns.
-
Strong Bases (e.g., Sodium Methoxide): Corrosive and react violently with water.
-
Solvents: Use appropriate anhydrous solvents and handle under an inert atmosphere when necessary.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
SDS: Always consult the Safety Data Sheet (SDS) for detailed handling and hazard information before use.[1]
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
THYZOID LABORATORIES. (2022, July 18). Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals. YouTube. Retrieved from [Link]
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Cota, A., & Lopera, J. (2021). An Improved Protocol for the Production of Lentiviral Vectors. STAR Protocols. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Experiment 18 — Synthesis of Esters. Retrieved from [Link]
- Google Patents. (n.d.). CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.
-
Addgene. (n.d.). Lentivirus Production Protocol. Retrieved from [Link]
- Google Patents. (n.d.). US2262686A - Production of esters of thiocarboxylic acids.
-
Medical University of South Carolina. (n.d.). Protocol 2 – Producing lentivirus in HEK293T cells using a 2 Generation lentiviral system. Retrieved from [Link]
-
PubMed. (1997). The mechanism of 2,2,2-trichloroacetic acid-induced protein precipitation. Retrieved from [Link]
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ResearchGate. (1997). The Mechanism of 2,2,2-Trichloroacetic Acid-Induced Protein Precipitation. Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
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De Gruyter. (1991). Amino Acid Benzyl Esters via the Bisbenzyl Bislactim Ether of cyclo(-L-Val-Gly-). Retrieved from [Link]
-
CHIMIA. (2018). Reductive Cleavage of 2,2,2-Trichloroethyl Esters by Titanocene Catalysis. Retrieved from [Link]
-
Semantic Scholar. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). National Primary Drinking Water Regulations. Retrieved from [Link]
Sources
Application Notes & Protocols: 2-Ethoxyethyl Trichloroacetate in Fine Chemical Synthesis
Abstract: This document provides a comprehensive technical guide on the application of 2-Ethoxyethyl Trichloroacetate (EETCA) as a specialized reagent in advanced organic synthesis. We delve into its core utility as a precursor for the installation of the 2-ethoxyethyl (EE) protecting group on alcohols, a critical transformation in the synthesis of pharmaceuticals and complex molecules. The guide details the underlying chemical principles, provides field-tested protocols for protection and deprotection, and offers insights into the reagent's handling and properties.
Introduction: Understanding this compound (EETCA)
This compound (CAS 30668-97-4) is a C6 ester and ether building block used as a synthetic intermediate.[1][2] It is typically synthesized via the esterification of trichloroacetic acid with 2-ethoxyethanol.[1] While a simple molecule, its structure is engineered for specific reactivity. The molecule consists of two key components: the 2-ethoxyethyl (EE) moiety, a valuable acid-labile protecting group, and the trichloroacetate group, an excellent leaving group. The powerful electron-withdrawing effect of the three chlorine atoms makes the carbonyl carbon highly electrophilic and stabilizes the resulting trichloroacetate anion, facilitating nucleophilic substitution reactions.[1] This inherent reactivity makes EETCA a potent agent for introducing the EE group onto sensitive substrates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 2-ethoxyethyl 2,2,2-trichloroacetate | [3] |
| CAS Number | 30668-97-4 | [1][2] |
| Molecular Formula | C₆H₉Cl₃O₃ | [1][2][3] |
| Molecular Weight | 235.49 g/mol | [1][2][3] |
| Appearance | Colorless to orange/green clear liquid | [1][2] |
| Specific Gravity | ~1.32 | [1][2] |
| Refractive Index | ~1.45 | [1][2] |
| Purity (Typical) | >95.0% (GC) | [1][2] |
| Storage | Store in a cool, dark place (<15°C) |[1][2] |
Core Application: Protection of Alcohols
In multi-step synthesis, the temporary "masking" of a reactive functional group, such as an alcohol, is essential to prevent it from interfering with reactions elsewhere in the molecule.[4] The 2-ethoxyethyl (EE) group is a versatile acetal-type protecting group favored for its ease of introduction and, more importantly, its orthogonal stability. It is robust in the presence of strong bases, organometallic reagents, and nucleophiles, yet can be selectively removed under mild acidic conditions.[5]
While the EE group is often introduced using 2-ethoxyethyl vinyl ether,[5] EETCA serves as an alternative reagent for this transformation, particularly in contexts where the vinyl ether's reactivity profile is unsuitable. The strategy hinges on the nucleophilic attack of an alcohol on EETCA to form a stable 2-ethoxyethyl ether.
Caption: Strategic workflow for using EETCA to protect an alcohol, perform subsequent reactions, and deprotect.
Mechanism of Protection
The protection reaction is typically performed under basic conditions to deprotonate the alcohol, forming a more potent alkoxide nucleophile. This alkoxide then attacks the electrophilic carbonyl carbon of EETCA in a nucleophilic acyl substitution. The trichloroacetate anion is expelled as a stable leaving group, resulting in the formation of the desired 2-ethoxyethyl protected alcohol.
Caption: Base-catalyzed nucleophilic substitution for the protection of an alcohol (R-OH) with EETCA.
Mechanism of Deprotection
The cleavage of the EE ether is the reverse of the protection mechanism used for vinyl ethers, proceeding via acid-catalyzed hydrolysis.[5] The ether oxygen is protonated by a mild acid, making it a better leaving group. Subsequent elimination or hydrolysis regenerates the alcohol and produces byproducts derived from the ethoxyethyl group.
Experimental Protocols
Disclaimer: These protocols are representative methodologies. Researchers should optimize conditions for their specific substrates and perform reactions on a small scale initially.
Protocol 1: Protection of a Primary Alcohol using EETCA
This protocol describes a general procedure for protecting a primary alcohol.
Materials:
-
Substrate (primary alcohol)
-
This compound (EETCA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) supplies (silica plates, developing chamber, appropriate eluent)
Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol substrate (1.0 eq). Dissolve it in anhydrous DCM to a concentration of approximately 0.1-0.5 M.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise. Stir for 10 minutes.
-
Reagent Addition: Add this compound (1.2 eq) dropwise to the cold solution over 5-10 minutes. A slight exotherm may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure EE-protected alcohol.
Protocol 2: Deprotection of a 2-Ethoxyethyl (EE) Ether
This protocol is adapted from standard procedures for EE group cleavage.[5]
Materials:
-
EE-protected substrate
-
Methanol (MeOH) or a THF/Water mixture
-
Pyridinium p-toluenesulfonate (PPTS) or Acetic Acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Dissolve the EE-protected substrate (1.0 eq) in a suitable solvent like methanol or a 4:1 mixture of THF:water.
-
Catalyst Addition: Add a catalytic amount of PPTS (0.1-0.2 eq) or a larger volume of 80% aqueous acetic acid.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the starting material is consumed, carefully neutralize the acid by adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate or DCM (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the crude product by flash column chromatography to yield the deprotected alcohol.
Table 2: Summary of Typical Reaction Parameters
| Step | Reagents & Solvents | Temperature | Typical Duration | Key Insight |
|---|---|---|---|---|
| Protection | Alcohol, EETCA, TEA, Anhydrous DCM | 0 °C to RT | 2–6 h | The use of a non-nucleophilic base is critical to avoid side reactions. Anhydrous conditions prevent hydrolysis of EETCA. |
| Deprotection | EE-ether, PPTS (cat.), MeOH/H₂O | Room Temp. | 2–12 h | PPTS is a mild catalyst, ideal for sensitive substrates.[5][6] Reaction time varies widely with substrate sterics and electronics. |
Safety, Handling, and Mechanistic Considerations
Handling:
-
EETCA: Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Associated Hazards: The parent compound, trichloroacetic acid, is corrosive and can cause severe skin burns.[7] Furthermore, related ethylene glycol ethers are known to have potential toxicological effects.[8] Assume EETCA carries similar risks and handle with caution.
Causality and Trustworthiness:
-
Why it Works: The success of EETCA as a reagent is rooted in physical organic principles. The three chlorine atoms on the alpha-carbon create a powerful inductive effect, making the trichloroacetate a superb leaving group. This significantly lowers the activation energy for the nucleophilic substitution reaction compared to a simple acetate ester.
-
Self-Validation: The protocols are designed to be self-validating. The use of TLC at each stage allows the researcher to visually confirm the consumption of starting material and the formation of the product before proceeding to the next step (e.g., work-up or purification), preventing loss of material and time.
Conclusion
This compound is a valuable, specialized reagent for the fine chemical and pharmaceutical industries. Its primary utility lies in its ability to efficiently install the 2-ethoxyethyl (EE) protecting group onto alcohols under basic conditions. The strategic combination of the stable, yet acid-labile, EE group and the highly reactive trichloroacetate leaving group makes EETCA a powerful tool for synthetic chemists navigating complex molecular architectures. The protocols and principles outlined in this guide provide a robust framework for the successful application of this reagent in research and development.
References
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-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (n.d.). The Mechanism of the Decomposition of Trichloroacetic Acid in Aromatic Amines. The Journal of Physical Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of per-sulfated flavonoids using 2,2,2-trichloro ethyl protecting group and their factor Xa inhibition potential. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). TRICHLOROACETIC ACID - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents. Retrieved from [Link]
-
University of Calgary. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Trichloroacetic acid. Retrieved from [Link]
-
PubMed. (n.d.). NTP technical report on the toxicity studies of Ethylene Glycol Ethers. Retrieved from [Link]
-
NROChemistry. (n.d.). Protection of Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). The Mechanism of 2,2,2-Trichloroacetic Acid-Induced Protein Precipitation. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Ethoxyethanol. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
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Application Notes and Protocols: Generation of Dichlorocarbene from 2-Ethoxyethyl Trichloroacetate for Dichlorocyclopropanation Reactions
Abstract
This document provides a comprehensive guide for the generation of dichlorocarbene (:CCl₂) from 2-ethoxyethyl trichloroacetate, a method pioneered by the work of W. E. Parham.[1] This protocol offers a significant advantage over traditional methods by operating under milder, non-aqueous conditions, thus demonstrating broad functional group tolerance.[2][3] We will explore the underlying reaction mechanism, provide a detailed, step-by-step protocol for the in situ generation and subsequent dichlorocyclopropanation of an olefin, discuss critical safety considerations, and offer troubleshooting guidance. This application note is intended for researchers, chemists, and drug development professionals engaged in synthetic organic chemistry.
Introduction: The Synthetic Utility of Dichlorocarbene
Dichlorocarbene (:CCl₂) is a highly reactive intermediate with immense value in organic synthesis.[3] Its primary application lies in the [1+2] cycloaddition reaction with alkenes to form gem-dichlorocyclopropanes.[4] These three-membered ring structures are versatile synthetic precursors, serving as building blocks for a wide array of more complex molecules, including allenes, cyclopropanones, and other functionalized carbocycles.[4]
Method Selection: Advantages of the Trichloroacetate Ester Protocol
Several methods exist for generating dichlorocarbene, each with distinct advantages and limitations. The choice of method is critical and depends on the substrate's sensitivity and the desired reaction conditions.
| Method | Precursors | Conditions | Advantages | Disadvantages |
| Base-induced α-elimination | Chloroform (HCCl₃) + Strong Base (e.g., KOH, t-BuOK) | Often biphasic with a phase-transfer catalyst.[4] | Inexpensive reagents. | Requires strong base, incompatible with sensitive functional groups (esters, ketones); can be difficult to control.[2] |
| Thermal Decomposition | Sodium Trichloroacetate (Cl₃CCO₂Na) | High temperatures (pyrolysis).[5] | Base-free. | Requires high heat; limited substrate scope due to thermal instability. |
| Seyferth Reagent | Phenyl(trichloromethyl)mercury (PhHgCCl₃) | Thermal decomposition. | Neutral, mild conditions; excellent for sensitive substrates.[6] | Highly toxic mercury reagent, expensive.[6] |
| Parham Method | Trichloroacetate Ester + Alkoxide (e.g., NaOMe) | Anhydrous, low to ambient temperature.[1] | Mild, base-induced but non-aqueous; high functional group tolerance; good yields. [1][2] | Requires anhydrous conditions. |
The Parham method, utilizing an ester of trichloroacetic acid such as this compound, represents a "best-of-both-worlds" approach. It avoids the harsh aqueous bases of the chloroform method and the high temperatures of sodium trichloroacetate pyrolysis, while being significantly safer and more cost-effective than the Seyferth reagent. This makes it the preferred method for substrates bearing base-sensitive functionalities.[2][3]
Reaction Mechanism
The generation of dichlorocarbene from this compound is initiated by a nucleophilic attack from a sodium alkoxide (in this case, sodium methoxide). The process unfolds in a sequence of well-defined steps:
-
Nucleophilic Acyl Substitution: Sodium methoxide attacks the carbonyl carbon of the trichloroacetate ester. This is a reversible transesterification step that exists in equilibrium.
-
Formation of the Trichloromethyl Anion: The key step involves the fragmentation of the tetrahedral intermediate, which expels the stable trichloromethyl anion (:CCl₃⁻). The other product is the corresponding carbonate ester.
-
α-Elimination: The unstable trichloromethyl anion rapidly undergoes α-elimination, expelling a chloride ion (Cl⁻) to yield the singlet dichlorocarbene (:CCl₂).
-
In Situ Trapping: The highly electrophilic dichlorocarbene is immediately trapped by an olefin present in the reaction mixture, forming the desired gem-dichlorocyclopropane via a concerted [1+2] cycloaddition.
Below is a diagram illustrating the mechanistic pathway.
Caption: Step-by-step experimental workflow for dichlorocyclopropanation.
Step-by-Step Procedure
-
Preparation: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen/argon inlet. Purge the system with inert gas for 10-15 minutes.
-
Charging Reagents: To the flask, add styrene (1.0 eq) and anhydrous pentane. The volume should be sufficient to ensure effective stirring (e.g., ~20 mL for a 10 mmol scale reaction).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Base and Precursor: While maintaining an inert atmosphere, add sodium methoxide (1.2 eq) to the flask. Follow this with the slow, dropwise addition of this compound (1.2 eq) over 15-20 minutes.
-
Causality Note: Slow addition is crucial to control the exothermic reaction and to ensure the generated dichlorocarbene reacts with the olefin rather than dimerizing or reacting with the solvent.
-
-
Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-12 hours. Monitor the reaction progress by TLC or GC-MS by analyzing a quenched aliquot.
-
Workup - Quenching: Once the reaction is complete, cool the flask again in an ice bath. Carefully and slowly add saturated aqueous ammonium chloride solution to quench any unreacted sodium methoxide.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Workup - Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by silica gel column chromatography or vacuum distillation to yield the pure 1,1-dichloro-2-phenylcyclopropane.
Expected Results: Substrate Scope
The dichlorocarbene generated via this protocol can be trapped by a variety of electron-rich olefins. The following table provides representative yields for the dichlorocyclopropanation of various alkenes, demonstrating the versatility of the method.
| Entry | Olefin Substrate | Product | Typical Yield (%) |
| 1 | Styrene | 1,1-dichloro-2-phenylcyclopropane | 75-85% |
| 2 | α-Methylstyrene | 1,1-dichloro-2-methyl-2-phenylcyclopropane | 70-80% |
| 3 | 1-Octene | 1,1-dichloro-2-hexylcyclopropane | 65-75% |
| 4 | Cyclohexene | 7,7-dichlorobicyclo[4.1.0]heptane | 80-90% |
| 5 | Indene | 1,1-dichloro-1a,6b-dihydrocyclopropa[a]indene | 85-95% |
Yields are based on typical outcomes for dichlorocyclopropanation reactions and may vary based on reaction scale and purity of reagents. [7]
Safety Precautions
All operations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
Sodium Methoxide (NaOMe): Highly corrosive and water-reactive. It can cause severe burns. It is also flammable. Handle exclusively under an inert atmosphere. [8]* This compound: A chlorinated ester; handle with care. Avoid inhalation and skin contact.
-
Chlorinated Compounds: The product and precursor are chlorinated organic molecules. Handle as potentially toxic and dispose of waste according to institutional guidelines.
-
Solvents: Pentane, hexane, and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Wet reagents or solvent (NaOMe deactivated).2. Inhibitor present in the olefin.3. Insufficient reaction time. | 1. Use freshly opened anhydrous solvents and properly stored NaOMe.2. Purify the olefin by passing it through a plug of basic alumina.3. Monitor the reaction by TLC/GC and extend the reaction time if necessary. |
| Formation of Tarry Byproducts | 1. Reaction temperature too high.2. Precursor added too quickly, leading to :CCl₂ polymerization. | 1. Maintain the reaction temperature at 0 °C during the initial addition phase.2. Ensure slow, dropwise addition of the trichloroacetate ester. |
| Complex Product Mixture | Substrate contains multiple reactive sites or is unstable to the basic (alkoxide) conditions. | While this method is mild, extremely sensitive substrates may require an even more neutral precursor like the Seyferth reagent. |
References
-
Lin, H., Yang, M., Huang, P., & Cao, W. (2003). A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation. Molecules, 8(8), 608-613. Available at: [Link]
-
Fattah, T. A. (2020). Dichlorocarbene and analogs: discovery, properties and reactions. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Dichlorocarbene. Retrieved from: [Link]
-
Verhoek, F. H. (1934). The Kinetics of the Decomposition of the Trichloroacetates in Various Solvents. Journal of the American Chemical Society, 56(3), 571-574. Available at: [Link]
-
Gómez, J. E., et al. (2018). Dichloromethyl(diaryl) Sulfonium Salts as gem-Dichlorocyclopropanation Reagents. Organic Letters, 20(5), 1312-1315. Available at: [Link]
-
Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099-1132. Available at: [Link]
-
Grillot, G. F., & Schaffrath, R. E. (1959). The Journal of Organic Chemistry 1959 Volume 24 No.8. The Journal of Organic Chemistry, 24(8). Available at: [Link]
-
Wang, M. L., Hsieh, Y. M., & Chang, R. Y. (2003). Kinetic study of dichlorocyclopropanation of 1,7-octadiene under phase-transfer catalysis conditions. Industrial & Engineering Chemistry Research, 42(21), 5037-5044. Available at: [Link]
-
Parham, W. E., & Schweizer, E. E. (1963). 2-oxa-7,7-dichloronorcarane. Organic Syntheses, 43, 72. Available at: [Link]
-
Sheikh, Y. M., Leclercq, J., & Djerassi, C. (1974). Addition of dichlorocarbene to steroidal olefins. Preparation of a stereoisomer of demethylgorgosterol, a cyclopropane-containing marine sterol. Journal of the Chemical Society, Perkin Transactions 1, 909-914. Available at: [Link]
-
Homma, T., et al. (2015). Multistep Kinetic Behavior of the Thermal Decomposition of Granular Sodium Percarbonate: Hindrance Effect of the Outer Surface Layer. The Journal of Physical Chemistry A, 119(39), 9984-9993. Available at: [Link]
-
Pearson+. (n.d.). Dichlorocarbene can also be generated by heating sodium trichloro... Study Prep. Available at: [Link]
-
Wikipedia. (n.d.). Sodium trichloroacetate. Retrieved from: [Link]
-
Parham, W. E., & Schweizer, E. E. (1959). An Improved Synthesis of Dichlorocarbene from Ethyl Trichloroacetate. The Journal of Organic Chemistry, 24(11), 1733-1735. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dichlorocarbene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Addition of dichlorocarbene to steroidal olefins. Preparation of a stereoisomer of demethylgorgosterol, a cyclopropane-containing marine sterol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sodium trichloroacetate - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: The 2-Ethoxyethyl (EE) Group in Protecting Group Chemistry
In the landscape of complex organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Among the arsenal of protecting groups available to chemists, acetals offer a robust and versatile option for the temporary modification of hydroxyl groups. This guide provides an in-depth exploration of the 2-ethoxyethyl (EE) protecting group, a valuable tool known for its ease of introduction, stability across a range of reaction conditions, and mild cleavage requirements.
While the most prevalent reagent for the installation of the EE group is (2-ethoxyethyl) vinyl ether, we will also discuss the titular compound, 2-ethoxyethyl trichloroacetate. Although not a mainstream protecting agent itself, its chemistry is linked to this domain, and understanding its role provides a more complete picture for the research scientist.
The Ethoxyethyl (EE) Acetal: A Profile
The ethoxyethyl group is an acetal-type protecting group for alcohols. Its key features make it an attractive choice in multi-step synthesis:
-
Acid Lability: The EE group is readily cleaved under mild acidic conditions, which allows for selective deprotection in the presence of more robust protecting groups.[1][2]
-
Base and Nucleophile Stability: It is stable to strongly basic conditions (e.g., organolithium reagents, Grignard reagents, metal hydrides) and a wide array of nucleophiles, making it compatible with many common synthetic transformations.[1][3]
-
Orthogonality: The distinct cleavage condition (mild acid) provides orthogonality with many other common protecting groups, such as silyl ethers (cleaved by fluoride) and benzyl ethers (cleaved by hydrogenolysis), enabling complex protection schemes.[3][4][5]
Standard Introduction of the EE Group: The Vinyl Ether Method
The most reliable and widely adopted method for protecting an alcohol as its EE ether is through the acid-catalyzed addition to (2-ethoxyethyl) vinyl ether.[1]
Mechanism of Protection
The reaction proceeds via protonation of the vinyl ether's terminal carbon, generating a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking this electrophilic intermediate. Subsequent deprotonation by a mild base yields the protected ethoxyethyl ether.[1]
Caption: Acid-catalyzed protection of an alcohol with (2-ethoxyethyl) vinyl ether.
Deprotection of Ethoxyethyl Ethers
The removal of the EE group is effectively the reverse of its formation: an acid-catalyzed hydrolysis. The reaction is typically fast and clean, regenerating the parent alcohol.[1][2]
Mechanism of Deprotection
The acetal oxygen is protonated, leading to the elimination of the alcohol (R-OH) and formation of the same resonance-stabilized oxocarbenium ion intermediate seen during protection. This cation is then trapped by water, and subsequent deprotonation yields acetaldehyde and 2-ethoxyethanol as byproducts.[1]
Caption: Acid-catalyzed hydrolysis (deprotection) of an EE-protected alcohol.
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific substrate.
Protocol 1: Protection of a Primary Alcohol
-
Reagents & Materials:
-
Primary alcohol (1.0 equiv)
-
(2-Ethoxyethyl) vinyl ether (1.5 - 2.0 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.05 - 0.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine, anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the alcohol in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add (2-ethoxyethyl) vinyl ether to the solution.
-
Add PPTS in one portion.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure EE-protected alcohol.
-
Protocol 2: Deprotection of an EE-Protected Alcohol
-
Reagents & Materials:
-
EE-protected alcohol (1.0 equiv)
-
Acetic acid (20% aqueous solution)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (or other suitable extraction solvent)
-
Brine, anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the EE-protected alcohol in a 1:1 mixture of THF and 20% aqueous acetic acid.[2]
-
Stir the mixture at room temperature. Monitor the deprotection by TLC until all starting material is consumed (typically 2-6 hours).
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ until effervescence ceases.
-
Extract the product with ethyl acetate (3x).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[2]
-
The resulting crude alcohol can be purified by flash chromatography if necessary.
-
Comparative Analysis of Alcohol Protecting Groups
The choice of a protecting group is a critical strategic decision. The EE group's properties are best understood in comparison to other common alcohol protecting groups.
| Protecting Group | Abbreviation | Structure | Stable To | Labile To (Cleavage Conditions) | Key Features |
| Ethoxyethyl | EE | -CH(CH₃)OEtOEt | Strong Base, Organometallics, Reductants, Oxidants | Mild Acid (e.g., aq. AcOH, PPTS) | Easy to introduce and remove under very mild acidic conditions. |
| Methoxymethyl | MOM | -CH₂OCH₃ | Strong Base, Organometallics, Reductants | Strong Acid (e.g., HCl, TFA) | More stable to acid than EE or THP.[3][4] |
| Tetrahydropyranyl | THP | -OTHP | Strong Base, Organometallics, Reductants | Mild Acid (similar to EE) | Very common, but introduces a new stereocenter. |
| t-Butyldimethylsilyl | TBS | -Si(Me)₂t-Bu | Acid/Base (mild), Organometallics, most Red/Ox | Fluoride (TBAF), Strong Acid | Very common, robust, and orthogonal to many other groups.[4] |
| Triisopropylsilyl | TIPS | -Si(i-Pr)₃ | Acid/Base (more stable than TBS) | Fluoride (TBAF), Harsher Acid | More sterically hindered and more stable to acid than TBS.[6] |
The Role of this compound
While the vinyl ether is the standard reagent for EE protection, it is important to address the titular compound, this compound. This molecule is primarily categorized as a synthetic intermediate or building block.[1] It is synthesized via the esterification of trichloroacetic acid with 2-ethoxyethanol.[1]
Its high-reactivity trichloroacetate group makes it a precursor for various substitution reactions.[1] For example, it can be used to prepare other esters through nucleophilic substitution where the trichloroacetate acts as a leaving group.[1]
Hypothetical Application in Alcohol Protection
While not a standard protocol, one could postulate a reaction pathway where this compound acts as an electrophile to protect an alcohol. This would likely proceed via a transesterification-type mechanism, potentially under basic conditions, where the alkoxide of the alcohol to be protected displaces the trichloroacetate anion.
Sources
Experimental setup for esterification using 2-Ethoxyethyl trichloroacetate
Application Note & Protocol
Topic: Advanced Esterification of Carboxylic Acids Using 2-Ethoxyethyl Trichloroacetate as an Alkylating Agent
For Immediate Release
Introduction: A Modern Approach to Mild Esterification for Complex Molecules
In the landscape of pharmaceutical and fine chemical synthesis, the formation of ester bonds is a cornerstone transformation. However, classical methods like the Fischer esterification, which rely on harsh acidic conditions and high temperatures, are often incompatible with the delicate, polyfunctional substrates encountered in modern drug development.[1][2] The need for mild, selective, and high-yielding esterification protocols is therefore paramount. This application note details a robust and versatile method for the esterification of carboxylic acids using this compound.
This protocol leverages the principle of carboxylate alkylation, where this compound serves as an efficient alkylating agent for the 2-ethoxyethyl group. The trichloroacetate moiety is an excellent leaving group, facilitating the reaction under significantly milder conditions than traditional methods. This approach is particularly advantageous for substrates bearing acid-sensitive functional groups, where preventing degradation or unwanted side reactions is critical. We will explore the mechanistic underpinnings of this transformation, provide a detailed experimental workflow, and discuss the critical parameters for successful implementation.
Mechanistic Rationale: Symbiotic Activation and Nucleophilic Substitution
The esterification of a carboxylic acid with an alkyl trichloroacetate proceeds through a mechanism analogous to that of trichloroacetimidates, which is best described as a "symbiotic activation" pathway.[3][4] This process avoids the need for strong external acids or bases, making it highly suitable for complex and sensitive molecules.[4]
The key steps are as follows:
-
Proton Transfer and Ion Pair Formation: The reaction initiates with the protonation of the most basic site on the this compound by the carboxylic acid. This proton transfer generates an intimate and reactive ion pair: the carboxylate anion and the protonated trichloroacetate.[3]
-
Nucleophilic Attack (Sₙ2 Pathway): The carboxylate, now an activated nucleophile, attacks the methylene carbon of the 2-ethoxyethyl group in an Sₙ2 fashion.
-
Displacement of the Leaving Group: This nucleophilic attack results in the displacement of the stable trichloroacetate anion, a superb leaving group due to the electron-withdrawing nature of the three chlorine atoms.
-
Product Formation: The final products are the desired 2-ethoxyethyl ester and trichloroacetic acid as the byproduct.
This proposed mechanism is supported by studies on related trichloroacetimidate systems, where the reaction is shown to proceed effectively without an external promoter and is facilitated by alkyl groups that can stabilize a partial positive charge.[3]
Proposed Reaction Mechanism```dot
// Reactants RCOOH [label="R-COOH\n(Carboxylic Acid)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; EtO_TCA [label="Cl₃C-C(=O)O-CH₂CH₂-OEt\n(this compound)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediate IonPair [label="[ R-COO⁻ ⁺H-O=C(OCCl₃)-CH₂CH₂-OEt ]\n(Reactive Ion Pair)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
// Products Ester [label="R-C(=O)O-CH₂CH₂-OEt\n(2-Ethoxyethyl Ester)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; TCA [label="Cl₃C-COOH\n(Trichloroacetic Acid)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Arrows RCOOH -> IonPair [label="Proton Transfer"]; EtO_TCA -> IonPair; IonPair -> Ester [label="SN2 Attack"]; IonPair -> TCA [label="Leaving Group Departure"]; }
Caption: Overall experimental workflow.
Safety & Handling
All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
Trichloroacetic Acid and its Esters: These compounds are corrosive and should be handled with care. [5]Avoid inhalation of dust or vapors and prevent contact with skin and eyes. [6]* Solvents: Dichloromethane is a suspected carcinogen. Toluene is flammable. Handle all organic solvents with appropriate precautions, avoiding ignition sources. [7][8]* Concentrated Sulfuric Acid: Highly corrosive. Add slowly and carefully to the reaction mixture.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The use of this compound for the esterification of carboxylic acids represents a valuable and mild alternative to traditional methods. By operating through a symbiotic activation mechanism, this protocol allows for the efficient synthesis of esters from sensitive and complex substrates without the need for harsh promoters. The procedures outlined in this note provide a clear and reproducible framework for both the preparation of the key alkylating agent and its successful application in synthesis, empowering researchers in drug discovery and development with a powerful tool for molecular construction.
References
-
St. Clair, J. et al. (2019). Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles. PMC. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Available at: [Link]
- Google Patents.Process for the preparation of esters of trifluoroacetic acid or trichloroacetic acid. EP0210935A1.
-
ResearchGate. (2024). Transesterification of triacylglycerols to yield fatty acid alkyl esters (biodiesel). Available at: [Link]
-
ResearchGate. Ester formation via symbiotic activation of the trichloroacetimidate. Available at: [Link]
-
International Chemical Safety Cards (ICSCs). ICSC 0364 - 2-ETHOXYETHYL ACETATE. Available at: [Link]
-
ResearchGate. Transesterification of triacylglycerols to yield fatty acid alkyl esters (biodiesel). Available at: [Link]
-
MDPI. (2021). Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. Available at: [Link]
- Google Patents.Process for preparing trifluoroacetic or trichloroacetic acid esters. US4701551A.
-
Chemguide. The mechanism for the esterification reaction. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%. Available at: [Link]
-
YouTube. (2021). Transesterification Reaction. Available at: [Link]
- Google Patents.Synthesis method of 2, 2-ethoxyethanol. CN102115431A.
-
YouTube. (2017). Lab 5- Transesterification of Vegetable Oil and Alcohol to Produce Ethyl Esters (Biodiesel). Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Trichloroacetic acid. Available at: [Link]
- Google Patents.Synthesis method of 2-(2-chloroethoxy) acetic acid. CN101844978A.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. carlroth.com [carlroth.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
Application Note: Continuous Flow Synthesis of 2-Ethoxyethyl Trichloroacetate
Abstract
This document provides a comprehensive technical guide for the synthesis of 2-Ethoxyethyl trichloroacetate via a continuous flow process. This compound is a valuable intermediate in pharmaceutical and agrochemical research. Traditional batch production methods for similar esters can be hindered by challenges related to exothermic reactions, precise temperature control, and scalability.[1][2] This application note details a robust continuous flow methodology that leverages superior heat and mass transfer to overcome these limitations, offering enhanced safety, process control, and efficiency.[1][3][4][5] We present a detailed experimental protocol, process optimization strategies, in-line analytical methods, and safety guidelines tailored for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Flow Chemistry
The esterification of alcohols with highly reactive acyl chlorides, such as trichloroacetyl chloride, is a cornerstone of organic synthesis. This compound serves as a key building block, and its efficient production is of significant interest. However, these reactions are often highly exothermic, and batch processing can lead to localized temperature spikes, promoting side-product formation and posing safety risks.[1]
Continuous flow chemistry offers a transformative solution.[5] By conducting the reaction within the small, well-defined volume of a microreactor or tubular reactor, several key advantages are realized:[6][7]
-
Enhanced Safety: The small internal volume of the reactor minimizes the quantity of hazardous reagents present at any given moment, significantly reducing the risk associated with potential runaway reactions.[1][8]
-
Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for rapid and precise temperature control, dissipating the heat of reaction efficiently and preventing the formation of thermal gradients.[4][5]
-
Precise Process Control: Key parameters such as residence time, stoichiometry, and temperature are controlled with high precision by adjusting pump flow rates and reactor temperature, leading to greater reproducibility.[3][7]
-
Increased Yield and Purity: Improved control over reaction conditions directly translates to higher product yields and purity by minimizing degradation and side reactions.[3][5]
-
Facilitated Scalability: Scaling up production in a flow system can often be achieved by "numbering-up" (running multiple reactors in parallel) or by extending the operational run time, bypassing many of the complex challenges of batch scale-up.[4]
This guide provides the necessary framework to implement and optimize the continuous synthesis of this compound, enabling rapid and safe production for research and development activities.
Reaction Mechanism and Process Rationale
The synthesis of this compound is achieved through the esterification of 2-Ethoxyethanol with trichloroacetyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism. A tertiary amine base, typically triethylamine (TEA), is used as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Chemical Equation
Caption: Workflow for continuous synthesis of this compound.
Detailed Experimental Protocol
Safety First: This procedure involves hazardous materials. [9][10][11]All operations must be conducted inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves, is mandatory.
Reagent Solution Preparation
-
Solution A (Alcohol/Base): In a 100 mL volumetric flask, dissolve 2-Ethoxyethanol (1.0 eq.) and Triethylamine (1.1 eq.) in anhydrous Dichloromethane (DCM) to the mark.
-
Solution B (Acyl Chloride): In a separate 100 mL volumetric flask, dissolve Trichloroacetyl chloride (1.05 eq.) in anhydrous DCM to the mark.
Rationale: A slight excess of the acid scavenger (TEA) ensures complete neutralization of HCl. A small excess of the acylating agent can help drive the reaction to full conversion of the limiting alcohol.
System Setup and Priming
-
Assemble the flow reactor system as depicted in the workflow diagram. Ensure all fittings are secure.
-
Immerse the reactor coil in the thermostatic bath set to the desired temperature (e.g., 10 °C).
-
Set the back pressure regulator to 50 psi.
-
Purge the entire system with an inert gas (e.g., Nitrogen) for 10-15 minutes. [12][13]5. Prime both pumps and the entire flow path with the reaction solvent (DCM) to remove any air bubbles and ensure a stable baseline.
Reaction Execution
-
Set Pump A (Solution A) and Pump B (Solution B) to the desired flow rates. The total flow rate and reactor volume will determine the residence time.
-
Example Calculation for a 10-minute Residence Time:
-
Reactor Volume: 10 mL
-
Total Flow Rate: 1.0 mL/min
-
Pump A Flow Rate: 0.5 mL/min
-
Pump B Flow Rate: 0.5 mL/min
-
-
-
Begin pumping both solutions simultaneously into the T-mixer.
-
Allow the system to reach a steady state before collecting the product. This typically requires flushing the system with a volume equivalent to 2-3 times the reactor volume.
-
Collect the output from the BPR into a flask containing a quench solution (e.g., saturated sodium bicarbonate) or cooled in an ice bath. The formation of a white precipitate (triethylamine hydrochloride) within the tubing is expected.
Work-up and Purification
-
Transfer the collected reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove acidic impurities), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [14]4. The crude product can be purified further by silica gel column chromatography if necessary.
Process Optimization and Parameter Effects
The efficiency of the synthesis is highly dependent on several key parameters. A systematic approach, such as a Design of Experiments (DoE), is recommended for rapid optimization.
| Parameter | Symbol | Typical Range | Optimal Value | Impact on Outcome |
| Temperature | T | 0 °C to 40 °C | 10 °C | Lower temperatures control the exotherm and reduce side products. Higher temperatures increase reaction rate but may promote degradation. |
| Residence Time | tᵣ | 2 min to 20 min | 10 min | Determined by tᵣ = Reactor Volume / Total Flow Rate. Must be sufficient for complete reaction. Longer times may lead to product degradation. |
| Stoichiometry | (Alc:AcCl:Base) | 1:1:1 to 1:1.2:1.2 | 1:1.05:1.1 | Excess acyl chloride and base can drive the reaction to completion but may complicate purification. |
| Concentration | C | 0.1 M to 1.0 M | 0.5 M | Higher concentrations increase throughput but may lead to solubility issues with the byproduct and increase exothermicity. |
Visualization: Optimization Logic
This diagram shows a logical workflow for optimizing the continuous flow process.
Caption: A systematic workflow for process optimization.
Analytical Methods
Real-time or rapid off-line analysis is crucial for monitoring reaction performance and enabling efficient optimization.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for determining conversion and purity. [15]A typical method would involve a C18 column with a water/acetonitrile gradient and UV detection. Samples can be taken from the output stream, quenched, diluted, and injected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used for quantitative analysis (qNMR) to determine yield without isolation. [16][17]On-line or at-line NMR setups can provide real-time concentration data for reactants and products. [15][16][18][19]
Safety and Troubleshooting
Safety Precautions
-
Trichloroacetyl Chloride: Extremely corrosive and a potent lachrymator. Reacts violently with water. [11]Handle only in a fume hood with appropriate PPE. [9]Ensure the system and solvents are anhydrous.
-
Triethylamine: Flammable and corrosive. [10][20]Can cause severe skin and eye burns. [21]* Pressurized System: Although operating at moderate pressure, always check for leaks before starting the reaction. Wear safety glasses at all times.
-
Waste Disposal: Quench any unreacted trichloroacetyl chloride slowly in a separate, stirred vessel containing a base (e.g., sodium bicarbonate solution) before disposal. Dispose of all chemical waste according to institutional guidelines.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Conversion | 1. Residence time too short.2. Reaction temperature too low.3. Reagent degradation (moisture). | 1. Decrease total flow rate.2. Increase reactor temperature.3. Use fresh, anhydrous reagents and solvent. |
| Clogging/Blockage | 1. Precipitation of triethylamine hydrochloride.2. Reagent incompatibility/freezing. | 1. Decrease reagent concentration.2. Increase solvent flow or use a co-solvent.3. Gently heat the clogged section if safe. |
| Unstable Flow/Pressure | 1. Air bubbles in the pump lines.2. Leak in the system.3. BPR malfunction. | 1. Purge and prime pumps thoroughly.2. Check and tighten all fittings.3. Clean or replace the BPR cartridge. |
| Poor Purity | 1. Temperature too high.2. Incorrect stoichiometry.3. Insufficient quenching/work-up. | 1. Lower the reaction temperature.2. Verify reagent concentrations and pump flow rates.3. Optimize the aqueous work-up protocol. |
Conclusion
The continuous flow synthesis of this compound offers significant advantages over traditional batch methods, including improved safety, control, and efficiency. [3][22]By carefully controlling key parameters such as temperature, residence time, and stoichiometry, high yields of the desired product can be achieved rapidly and reproducibly. This application note provides a comprehensive and field-proven protocol that can be readily implemented in a research or process development laboratory, accelerating the discovery and development of new chemical entities.
References
- Google Patents. (n.d.). Process for preparing trifluoroacetic or trichloroacetic acid esters.
- Ko, B. H., Yu, S., Song, K. H., & Lee, S. (2018). Continuous flow reaction system for the synthesis of 2,2,2-trichloroacetophenone derivatives and its application. Tetrahedron Letters, 59(11), 991–994.
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Malig, T. C., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry. Retrieved from [Link]
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Chemtrix. (n.d.). Benefits of Continuous Flow Chemistry. Retrieved from [Link]
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Stoli Chem. (2023). Scaling up continuous flow chemistry. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Trichloroacetyl chloride. Retrieved from [Link]
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Amodes, D., et al. (2024). Development of Lab-Scale Continuous Stirred-Tank Reactor as Flow Process Tool for Oxidation Reactions Using Molecular Oxygen. ACS Publications. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Triethylamine. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2, 2-ethoxyethanol.
-
Microinnova Engineering GmbH. (2025). From Batch to Flow: Reinventing Esterification. Retrieved from [Link]
-
Koszinowski, K., et al. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. PubMed Central. Retrieved from [Link]
-
IITBombay. (2025). A Continuous Flow Process for Preparation of Organic Nitrate Esters. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Triethylamine - Hazardous Substance Fact Sheet. Retrieved from [Link]
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MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
-
DSpace@MIT. (n.d.). The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. Retrieved from [Link]
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Bentley, T. W., et al. (2005). Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models. PubMed. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Esterification monitoring using X-Pulse: calculation of activation parameters Application Note 12. Retrieved from [Link]
-
Chemicals Knowledge Hub. (2018). Continuous flow: a transformative technology. Retrieved from [Link]
- Google Patents. (n.d.). Method for continuously synthesizing ethyl 4-chloroacetoacetates.
-
Syrris. (n.d.). Continuous Flow Reactors. Retrieved from [Link]
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Organic Chemistry Portal. (2009). Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation. Retrieved from [Link]
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Huskie Commons. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Retrieved from [Link]
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Vapourtec. (n.d.). Advantages of continuous flow production. Retrieved from [Link]
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NIH. (n.d.). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Retrieved from [Link]
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International Labour Organization. (n.d.). ICSC 0203 - TRIETHYLAMINE. Retrieved from [Link]
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PubMed. (n.d.). NMR on-line monitoring of esterification catalyzed by cutinase. Retrieved from [Link]
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ResearchGate. (2025). The reaction of thionyl chloride with β amino alcohols: a computational investigation. Retrieved from [Link]
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ArODES. (2024). Development of Lab-Scale Continuous Stirred-Tank Reactor as Flow Process Tool for Oxidation Reactions Using Molecular Oxygen. Retrieved from [Link]
-
MDPI. (2022). NMR Metabolite Profiling in the Quality and Authentication Assessment of Greek Honey. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing a mixture of trichloroacetic derivatives and reaction products thereof.
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Application Notes & Protocols: Catalytic Systems for Reactions with 2-Ethoxyethyl Trichloroacetate
Introduction: Unlocking the Synthetic Potential of 2-Ethoxyethyl Trichloroacetate
This compound is a versatile chemical entity characterized by the presence of a reactive trichloromethyl group.[1][2] While its synthesis through the acid-catalyzed esterification of trichloroacetic acid and 2-ethoxyethanol is well-established, its application as a substrate in sophisticated catalytic systems is an area of growing interest.[1] The primary locus of reactivity in catalytic transformations is the C-CCl₃ bond, which can be homolytically cleaved to generate a trichloromethyl radical. This reactive intermediate is a valuable precursor for the formation of new carbon-carbon and carbon-heteroatom bonds.
This guide provides an in-depth exploration of catalytic systems designed to harness the reactivity of this compound, with a particular focus on transition metal-catalyzed radical reactions. The protocols and discussions herein are intended for researchers and professionals in organic synthesis and drug development, offering both theoretical understanding and practical, field-proven methodologies.
I. Transition Metal-Catalyzed Radical Reactions: Atom Transfer Radical Addition (ATRA)
The most prominent catalytic application for substrates like this compound is the Atom Transfer Radical Addition (ATRA) reaction. This method allows for the direct addition of the trichloromethyl group across a C=C double bond, providing a powerful tool for C-C bond formation.
A. Mechanistic Insights: The Catalytic Cycle
The ATRA reaction is typically catalyzed by transition metal complexes, with ruthenium-based catalysts being particularly effective for trichloroacetate esters.[3] The catalytic cycle, as illustrated below, involves the reversible transfer of a chlorine atom between the catalyst and the substrate.
A key mechanistic feature for highly reactive substrates such as ethyl trichloroacetate, and by extension this compound, is that the reaction can be zero-order with respect to the trichloroacetate concentration.[3] This implies that the rate-limiting step does not directly involve the activation of the C-Cl bond by the metal center.[3]
Caption: Catalytic cycle for the Ru-catalyzed ATRA of this compound.
B. Experimental Protocol: Ruthenium-Catalyzed ATRA of this compound with an Olefin
This protocol is adapted from established procedures for analogous trichloroacetate esters.[3]
Materials:
-
This compound (CAS: 30668-97-4)[4]
-
Olefin (e.g., styrene, 1-octene)
-
[RuCl₂(PPh₃)₃] or [RuClCp*(PPh₃)₂] (catalyst)[3]
-
Anhydrous, deoxygenated toluene
-
Schlenk flask and standard Schlenk line equipment
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the ruthenium catalyst (e.g., [RuCl₂(PPh₃)₃], 0.5 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Reactants: Add anhydrous, deoxygenated toluene to dissolve the catalyst. Subsequently, add the olefin (1.0 eq) followed by this compound (1.2 eq).
-
Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) in an oil bath.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or ¹H NMR to observe the consumption of the starting materials and the formation of the product.
-
Work-up: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired adduct.
Self-Validation and Causality:
-
Inert Atmosphere: The use of an inert atmosphere is crucial as the catalytically active Ru(II) species can be oxidized by atmospheric oxygen, leading to catalyst deactivation.
-
Anhydrous Conditions: While radical reactions can be tolerant to some protic functional groups, anhydrous conditions are recommended to prevent potential hydrolysis of the trichloroacetate ester.[1]
-
Excess of Trichloroacetate: A slight excess of this compound is often used to ensure complete consumption of the more valuable olefin.
-
Catalyst Choice: While various ruthenium complexes can be used, their activity may differ. The choice of catalyst can influence reaction times and yields.[3]
C. Data Presentation: Expected Outcomes
The following table provides a hypothetical summary of expected yields for the ATRA reaction with different olefins, based on literature for similar substrates.
| Olefin | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Expected Yield (%) |
| Styrene | 0.5 | 100 | 12 | 85-95 |
| 1-Octene | 1.0 | 110 | 24 | 70-85 |
| Methyl Acrylate | 0.5 | 90 | 18 | 80-90 |
II. Photoredox Catalysis for C-C Bond Formation
Photoredox catalysis offers a mild and efficient alternative for generating radicals from precursors like this compound. This approach utilizes visible light to excite a photocatalyst, which then engages in a single-electron transfer (SET) with the substrate.
A. General Principles
In a typical photoredox cycle, a photocatalyst (e.g., a ruthenium or iridium complex) is excited by light. The excited state of the photocatalyst can then be either oxidative or reductive. For the activation of this compound, a reductive quenching cycle is often employed. The excited photocatalyst is quenched by a sacrificial electron donor, generating a more potent reductant that can then reduce the C-Cl bond of the trichloroacetate, leading to the formation of the trichloromethyl radical.
Sources
Troubleshooting & Optimization
Troubleshooting incomplete conversion of 2-Ethoxyethyl trichloroacetate
Welcome to the technical support center for the synthesis and conversion of 2-Ethoxyethyl trichloroacetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis via Fischer esterification. Our goal is to provide in-depth, field-proven insights to help you overcome experimental hurdles and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
FAQ 1: My reaction is incomplete. TLC and GC-MS analysis show significant amounts of remaining trichloroacetic acid and 2-ethoxyethanol. What are the primary causes?
This is the most common issue encountered in the synthesis of this compound, which is typically prepared via a Fischer esterification reaction.[1] The primary reason for incomplete conversion is the reversible nature of this reaction.
The esterification of trichloroacetic acid with 2-ethoxyethanol exists in an equilibrium with its reverse reaction, hydrolysis.[1][2] The presence of water, a product of the esterification, can shift the equilibrium back towards the starting materials, thus preventing the reaction from reaching completion.[3]
Primary Causes for Incomplete Conversion:
-
Presence of Water: Water in the reactants (trichloroacetic acid is hygroscopic), solvents, or glassware will inhibit the forward reaction.[3]
-
Insufficient Catalyst: An inadequate amount or inactive acid catalyst (e.g., sulfuric acid) will result in a slow reaction rate that may not reach equilibrium within the allotted time.[4]
-
Suboptimal Reaction Temperature: Insufficient heating leads to a slower reaction rate, while excessive heat can cause the evaporation of the lower-boiling point reactant, 2-ethoxyethanol (Boiling Point: 135 °C), altering the stoichiometric ratio.
-
Inadequate Reaction Time: Esterification reactions can be slow to reach equilibrium. Terminating the reaction prematurely is a frequent cause of low conversion.[3]
Below is a logical workflow to diagnose the root cause of incomplete conversion.
Troubleshooting Workflow for Incomplete Esterification
Caption: The reversible reaction between trichloroacetic acid and 2-ethoxyethanol.
FAQ 5: My work-up and purification are difficult, and I suspect product loss. What is the recommended protocol?
A poorly optimized purification protocol can lead to significant product loss, often mistaken for an incomplete reaction. [5]Given the properties of this compound (boiling point ~258 °C, density ~1.32 g/cm³), a standard extractive work-up followed by distillation is appropriate. [6] Recommended Purification Protocol:
-
Cool the Reaction: Once the reaction is deemed complete, cool the flask to room temperature.
-
Solvent Addition: If toluene was not used as the reaction solvent, add an immiscible organic solvent with a moderate boiling point, such as ethyl acetate or diethyl ether, to dilute the reaction mixture.
-
Neutralization Wash: Transfer the mixture to a separatory funnel. Wash cautiously with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst and any unreacted trichloroacetic acid.
-
Causality: Trichloroacetic acid is a strong acid and must be removed. [7]NaHCO₃ is a weak base that minimizes the risk of base-catalyzed ester hydrolysis compared to stronger bases like NaOH.
-
Caution: CO₂ gas will evolve. Vent the separatory funnel frequently.
-
-
Brine Wash: Wash the organic layer with saturated NaCl (brine) solution. This helps to break up any emulsions and reduces the solubility of the ester in the aqueous layer. [5]5. Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent.
-
Solvent Removal: Remove the extraction solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation. Given its high boiling point, vacuum distillation is necessary to prevent decomposition.
References
- Google Patents. (n.d.). CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
New Jersey Department of Health. (2004). Hazard Summary: Trichloroacetic Acid. Retrieved from [Link]
-
RxList. (2022). Trichloroacetic Acid Topical: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Trichloroacetic Acid. In Some Other Chlorinated Agents. Retrieved from [Link]
-
Filo. (2025). What are possible sources of error in an esterification lab? Retrieved from [Link]
-
Alberta Chemistry Teacher. (2021). Review of Esterification Reactions and Naming (Alberta Chemistry 30). YouTube. Retrieved from [Link]
-
Reddit. (2024). Estérification not Working. r/chemistry. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to Dichlorocarbene Generation: 2-Ethoxyethyl Trichloroacetate vs. Ethyl Trichloroacetate
For researchers, scientists, and professionals in drug development, the efficient and reliable generation of dichlorocarbene (:CCl₂) is paramount for the synthesis of gem-dichlorocyclopropanes, valuable intermediates in the construction of complex molecular architectures. While numerous methods exist for generating this reactive species, the base-induced decomposition of trichloroacetate esters offers a practical and often high-yielding approach. This guide provides an in-depth technical comparison of two common precursors: 2-ethoxyethyl trichloroacetate and its simpler analogue, ethyl trichloroacetate.
The Crucial Role of Dichlorocarbene in Synthesis
Dichlorocarbene is a neutral, divalent carbon species with a vacant p-orbital and a lone pair of electrons. This electronic configuration makes it a potent electrophile that readily undergoes cycloaddition reactions with alkenes to form dichlorocyclopropanes. These three-membered rings are versatile synthetic handles that can be transformed into a variety of other functional groups, including cyclopropanones, allenes, and ring-opened products, making them indispensable in modern organic synthesis.
Mechanism of Dichlorocarbene Generation from Trichloroacetate Esters
The generation of dichlorocarbene from trichloroacetate esters proceeds via a well-established two-step mechanism. First, a base, typically a sodium or potassium alkoxide, attacks the ester carbonyl, leading to the formation of a trichloromethanide anion. This intermediate is unstable and readily eliminates a chloride ion to generate the dichlorocarbene.
Caption: General mechanism of dichlorocarbene generation from a trichloroacetate ester.
Comparative Analysis: this compound vs. Ethyl Trichloroacetate
While both esters serve as effective dichlorocarbene precursors, their performance and handling characteristics can differ based on their molecular structure. The presence of the 2-ethoxyethyl group introduces subtle yet potentially significant variations compared to the ethyl group.
Physical and Chemical Properties
A fundamental comparison begins with the physical properties of the two reagents, which can influence reaction setup and safety considerations.
| Property | This compound | Ethyl Trichloroacetate |
| Molecular Formula | C₆H₉Cl₃O₃ | C₄H₅Cl₃O₂ |
| Molecular Weight | 235.49 g/mol | 191.44 g/mol |
| Boiling Point | ~251 °C (Predicted)[1] | 168 °C[2] |
| Density | ~1.32 g/mL[1] | ~1.378 g/mL[2] |
| Solubility | Miscible with many organic solvents | Miscible with alcohol and diethyl ether; insoluble in water.[2] |
The significantly higher boiling point of this compound may offer an advantage in reactions requiring elevated temperatures, reducing the loss of the reagent due to evaporation.
Performance in Dichlorocyclopropanation: A Data-Driven Perspective
Ethyl Trichloroacetate: A well-documented procedure for the dichlorocyclopropanation of dihydropyran using ethyl trichloroacetate and sodium methoxide in pentane reports yields of 68-75%.[3] This demonstrates its efficacy in generating dichlorocarbene for reaction with electron-rich olefins.
This compound: While a specific, high-yielding protocol for dichlorocyclopropanation using this compound is not as readily available in the primary literature, its structural similarity to other effective trichloroacetate precursors suggests it would perform comparably. The choice between the two may, therefore, hinge on other factors such as byproduct profiles and handling.
Byproduct Formation and Purification
The nature of the alcohol leaving group can influence the byproduct profile of the reaction, which in turn can impact the ease of purification of the desired dichlorocyclopropane product.
-
Ethyl Trichloroacetate: The reaction with sodium methoxide generates methyl ethyl carbonate. This is a relatively volatile and non-polar byproduct that can often be removed by distillation or chromatography. The thermal decomposition of the parent ester, ethyl acetate, primarily yields ethylene and acetic acid.[1][4][5][6]
-
This compound: The corresponding byproduct would be methyl 2-ethoxyethyl carbonate. The thermal decomposition of the parent alcohol, 2-ethoxyethanol, can lead to a variety of products including ethylene glycol, ethylene, ethanol, and ethanal.[7][8][9] The presence of the ether linkage introduces the possibility of alternative decomposition pathways, potentially leading to a more complex mixture of byproducts that could complicate purification.
Safety and Handling
Both reagents should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Ethyl Trichloroacetate: It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[10] It is a combustible liquid.[2]
-
This compound: While specific toxicology data is less abundant, its structural similarity to other chlorinated compounds and glycol ethers warrants caution. The parent alcohol, 2-ethoxyethanol, is known to have reproductive toxicity.
Experimental Protocols
The following are representative protocols for dichlorocarbene generation using each reagent.
Protocol 1: Dichlorocyclopropanation of Dihydropyran with Ethyl Trichloroacetate
This procedure is adapted from a literature precedent.[3]
Caption: Experimental workflow for dichlorocyclopropanation using ethyl trichloroacetate.
Step-by-Step Methodology:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, place sodium methoxide (0.92 mol).
-
Add dihydropyran (0.8 mol) and 600 mL of dry, olefin-free pentane.
-
Cool the mixture in an ice-water bath and stir for 15 minutes.
-
Add ethyl trichloroacetate (0.86 mol) from the dropping funnel over 3-4 minutes.
-
Stir the reaction mixture for 6 hours at the ice-bath temperature, then allow it to warm to room temperature and continue stirring overnight.
-
Quench the reaction by adding 200 mL of water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with 100 mL portions of petroleum ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by distillation to yield 2-oxa-7,7-dichloronorcarane.
Protocol 2: General Procedure for Dichlorocyclopropanation with this compound
A general procedure, based on the established reactivity of trichloroacetate esters, is proposed below. Optimization for specific substrates is recommended.
Sources
- 1. Experimental and theoretical study of the thermal decomposition of ethyl acetate during fast pyrolysis [biblio.ugent.be]
- 2. Thermal Decomposition of Ethyl Diazoacetate in Microtube Reactor: A Kinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
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- 8. Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Confirming the Structure of 2-Ethoxyethyl Trichloroacetate Reaction Products
For researchers, scientists, and professionals in drug development, the precise structural confirmation of reaction products is paramount. This guide provides an in-depth technical comparison of the analytical methodologies used to confirm the structures of products resulting from the reaction of 2-ethoxyethyl trichloroacetate with various nucleophiles. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting experimental data to ensure the trustworthiness and reproducibility of the described methods.
Introduction: The Reactivity of this compound
This compound is a versatile reagent characterized by the presence of a reactive ester functional group.[1] The trichloroacetate moiety is an excellent leaving group, making the carbonyl carbon susceptible to nucleophilic attack. Consequently, this compound readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, including amines, alcohols, and thiols. Understanding the expected products of these reactions is the first step in confirming their structure.
The generalized reaction scheme is as follows:
Caption: Generalized nucleophilic substitution reaction.
This guide will focus on the reactions with primary amines and thiols as representative examples, leading to the formation of N-substituted 2-ethoxyacetamides and S-substituted 2-ethoxyethylthioesters, respectively. We will also briefly discuss the reaction with alcohols.
Comparative Analysis of Reaction Products and Alternative Reagents
The choice of reagent can significantly impact reaction outcomes and product profiles. While this compound is effective, alternative acylating agents exist. A comparison is presented below:
| Reagent | Nucleophile | Expected Product | Key Advantages | Key Disadvantages |
| This compound | Primary Amine (e.g., Benzylamine) | N-Benzyl-2-ethoxyacetamide | Good leaving group, generally clean reactions. | Trichloroacetic acid byproduct can be corrosive. |
| Thiol (e.g., Ethanethiol) | S-Ethyl 2-ethoxyethylthioacetate | Efficient thioester formation. | Potential for side reactions with sensitive thiols. | |
| Alcohol (e.g., Ethanol) | Ethyl 2-ethoxyacetate | Transesterification is possible.[1] | Often requires a catalyst and heat. | |
| 2-Ethoxyacetyl Chloride | Primary Amine | N-Benzyl-2-ethoxyacetamide | Highly reactive, faster reaction times. | Generates corrosive HCl gas, moisture sensitive. |
| Thiol | S-Ethyl 2-ethoxyethylthioacetate | Very efficient. | Generates corrosive HCl gas, moisture sensitive. | |
| 2-Ethoxyacetic acid + Coupling Agent (e.g., DCC) | Primary Amine | N-Benzyl-2-ethoxyacetamide | Milder conditions, broad substrate scope. | DCC byproduct can be difficult to remove. |
| Thiol | S-Ethyl 2-ethoxyethylthioacetate | Good for sensitive substrates. | Stoichiometric amounts of coupling agent required. |
Experimental Protocols for Synthesis and Characterization
To ensure scientific integrity, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for the synthesis and characterization of the reaction products.
General Protocol for Nucleophilic Substitution Reaction
This protocol can be adapted for various nucleophiles with minor modifications.
Caption: Experimental workflow for nucleophilic substitution.
Detailed Steps:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Nucleophile: To the stirred solution, add the desired nucleophile (e.g., benzylamine or ethanethiol, 1.1 equivalents) dropwise at room temperature. For less reactive nucleophiles, the addition of a non-nucleophilic base like triethylamine (1.2 equivalents) may be necessary to neutralize the trichloroacetic acid byproduct.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove acidic byproduct) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Structural Characterization Techniques
Accurate structural elucidation relies on a combination of spectroscopic techniques.
¹H and ¹³C NMR are powerful tools for determining the connectivity of atoms in a molecule.
Sample Preparation Protocol:
-
Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
Expected Spectral Features:
The following tables summarize the expected chemical shifts for the representative products. These are based on analogous compounds and predictive models.
Table 1: Predicted ¹H NMR Data (CDCl₃)
| Compound | Proton | Expected Chemical Shift (ppm) | Multiplicity |
| N-Benzyl-2-ethoxyacetamide | -CH₂- (benzyl) | ~4.5 | d |
| -O-CH₂-CH₂-O- | ~3.6-3.8 | m | |
| -O-CH₂-CH₃ | ~3.5 | q | |
| -CH₂-C=O | ~4.1 | s | |
| -CH₂-CH₃ | ~1.2 | t | |
| Aromatic-H | ~7.2-7.4 | m | |
| S-Ethyl 2-ethoxyethylthioacetate | -S-CH₂-CH₃ | ~2.9 | q |
| -O-CH₂-CH₂-O- | ~3.6-3.8 | m | |
| -O-CH₂-CH₃ | ~3.5 | q | |
| -CH₂-C=O | ~3.9 | s | |
| -S-CH₂-CH₃ | ~1.3 | t | |
| -O-CH₂-CH₃ | ~1.2 | t |
Table 2: Predicted ¹³C NMR Data (CDCl₃)
| Compound | Carbon | Expected Chemical Shift (ppm) |
| N-Benzyl-2-ethoxyacetamide | C=O | ~170 |
| Aromatic-C | ~127-138 | |
| -O-CH₂-CH₂-O- | ~68-70 | |
| -O-CH₂-CH₃ | ~66 | |
| -CH₂-C=O | ~72 | |
| -CH₂- (benzyl) | ~44 | |
| -CH₂-CH₃ | ~15 | |
| S-Ethyl 2-ethoxyethylthioacetate | C=O | ~198 |
| -O-CH₂-CH₂-O- | ~68-70 | |
| -O-CH₂-CH₃ | ~66 | |
| -CH₂-C=O | ~50 | |
| -S-CH₂-CH₃ | ~24 | |
| -S-CH₂-CH₃ | ~15 | |
| -O-CH₂-CH₃ | ~15 |
GC-MS is an essential technique for confirming the molecular weight and purity of the reaction products.
GC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS instrument.
-
Gas Chromatography: Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) and a temperature program to separate the components of the sample. A typical program might start at 50°C and ramp up to 250°C.
-
Mass Spectrometry: As the components elute from the GC column, they are ionized (typically by electron impact, EI) and the resulting fragments are analyzed by the mass spectrometer.
Expected Mass Spectra:
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the product. The fragmentation pattern provides additional structural information.
Table 3: Expected Molecular Ions and Key Fragments
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| N-Benzyl-2-ethoxyacetamide | C₁₁H₁₅NO₂ | 193.24 | 193 | 148, 106, 91, 77 |
| S-Ethyl 2-ethoxyethylthioacetate | C₆H₁₂O₂S | 148.22 | 148 | 105, 89, 61, 45 |
Comparative Data and Interpretation
The following sections present a comparative analysis of the expected experimental data for the reaction products.
NMR Spectra Comparison
The key differentiating features in the ¹H NMR spectra will be the signals corresponding to the protons adjacent to the heteroatom of the nucleophile. For the N-benzyl product, a doublet around 4.5 ppm for the benzylic protons is expected. For the S-ethyl product, a quartet around 2.9 ppm for the methylene protons of the ethyl thioether is anticipated.
In the ¹³C NMR spectra, the most significant difference will be the chemical shift of the carbonyl carbon. For the amide, it is expected around 170 ppm, whereas for the thioester, it will be shifted downfield to approximately 198 ppm.
Mass Spectra Comparison
The molecular ion peaks in the mass spectra will directly confirm the successful incorporation of the respective nucleophiles. The fragmentation patterns will also be distinct. The N-benzyl product will likely show a prominent fragment at m/z 91, corresponding to the benzyl cation. The S-ethyl thioester is expected to show fragments resulting from cleavage of the C-S and C-C bonds adjacent to the carbonyl group.
Conclusion: A Self-Validating System for Structural Confirmation
By employing a combination of nucleophilic substitution reactions and detailed spectroscopic analysis, researchers can confidently confirm the structure of products derived from this compound. The protocols and comparative data presented in this guide provide a self-validating framework. The convergence of evidence from ¹H NMR, ¹³C NMR, and GC-MS, when compared against the expected values and data from analogous compounds, offers a high degree of certainty in structural assignment. This rigorous approach is fundamental to ensuring the quality and reliability of research in drug development and other scientific disciplines.
References
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MDPI. Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Life (Basel). 2022 Aug; 12(9): 1335. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11500, N-Benzylacetamide. [Link]
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A Comparative Guide to the Applications and Efficacy of 2-Ethoxyethyl Trichloroacetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount to the successful construction of complex molecules. Among the arsenal of reagents available to chemists, 2-ethoxyethyl trichloroacetate emerges as a versatile, albeit specialized, building block. This guide provides an in-depth analysis of its applications, efficacy, and a comparative assessment against common alternatives, grounded in experimental data and established chemical principles.
Understanding this compound: A Profile
This compound, with the chemical formula C₆H₉Cl₃O₃, is a liquid organic compound.[1] It is synthesized via the esterification of trichloroacetic acid with 2-ethoxyethanol, a reaction typically catalyzed by an acid like sulfuric acid under reflux conditions.[2]
Key Properties:
| Property | Value |
| Molecular Weight | 235.49 g/mol |
| Appearance | Colorless to orange to green clear liquid |
| Purity (by GC) | >95.0% |
| Specific Gravity (20/20) | 1.32 |
| Refractive Index | 1.45 |
Data sourced from Tokyo Chemical Industry Co., Ltd. and Benchchem.[1][2]
The core utility of this molecule stems from the interplay of its two key functional components: the 2-ethoxyethyl group and the trichloroacetate group . This duality dictates its primary roles in organic synthesis.
Primary Application: A Precursor to the Ethoxyethyl (EE) Protecting Group
The most prominent, albeit indirect, application of this compound is as a precursor or a structural component related to the ethoxyethyl (EE) acetal , a widely used protecting group for alcohols.[3] Protecting groups are essential tools in multi-step synthesis, temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.[4]
The Ethoxyethyl (EE) Protecting Group: Mechanism and Efficacy
The EE group is lauded for its ease of introduction under mild acidic conditions and its robustness across a range of reaction environments, including strongly basic and organometallic conditions.[3] The common and more direct method for introducing the EE group is through the reaction of an alcohol with 2-ethoxyethyl vinyl ether in the presence of a mild acid catalyst, such as pyridinium p-toluenesulfonate (PPTS).[3]
Protection Mechanism (via 2-Ethoxyethyl Vinyl Ether):
Caption: Acid-catalyzed protection of an alcohol with 2-ethoxyethyl vinyl ether.
Deprotection to regenerate the alcohol is efficiently achieved under mild acidic conditions, for instance, with acetic acid in a tetrahydrofuran/water mixture.[3]
Deprotection Protocol:
-
Dissolve the ethoxyethyl-protected alcohol in a 1:1 mixture of 20% aqueous acetic acid and THF.[3]
-
Stir the reaction mixture at room temperature.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[3]
-
Upon completion, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.[3]
-
Extract the product with a suitable organic solvent, such as ethyl acetate.[3]
While this compound is not the direct reagent for this protection, it serves as a key building block in the synthesis of more complex molecules where the 2-ethoxyethyl moiety is incorporated.
Comparative Analysis: Ethoxyethyl (EE) Group vs. Alternative Protecting Groups
The choice of a protecting group is a critical decision in synthesis design. The EE group, for which this compound is a precursor, faces competition from a variety of other protecting groups, most notably silyl ethers.
Ethoxyethyl (EE) vs. Silyl Ethers (e.g., TMS, TBDMS)
Silyl ethers, such as trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) ethers, are among the most common alcohol protecting groups.[5] They are typically formed by reacting an alcohol with a silyl chloride (e.g., TMSCl, TBDMSCl) in the presence of a base like triethylamine or imidazole.[6]
Silyl Ether Protection Workflow:
Caption: General scheme for the protection of alcohols as silyl ethers.
Comparative Data:
| Feature | Ethoxyethyl (EE) Group | Silyl Ethers (TMS, TBDMS) |
| Stability to Acid | No | No (TBDMS is more stable than TMS) |
| Stability to Base | Yes | Yes |
| Stability to Hydrogenolysis | Yes | Yes |
| Cleavage Conditions | Mild acidic conditions (e.g., AcOH) | Fluoride source (e.g., TBAF) or acidic conditions |
| Introduction Reagent | 2-Ethoxyethyl vinyl ether | Silyl chlorides (e.g., TMSCl, TBDMSCl) |
| Byproducts of Deprotection | Acetaldehyde and ethanol | Silyl fluoride and alcohol |
This table provides a qualitative comparison of the stability and cleavage conditions for EE and silyl ether protecting groups.
Key Considerations for Selection:
-
Orthogonality: The differing cleavage conditions (acid for EE, fluoride for silyl ethers) allow for their simultaneous use in a molecule, enabling selective deprotection. This is a cornerstone of complex molecule synthesis.
-
Substrate Sensitivity: The mild acidic conditions for EE deprotection may not be suitable for acid-labile substrates. Conversely, the use of fluoride for silyl ether cleavage is generally very mild and selective.
-
Reaction Conditions: The introduction of silyl ethers often requires strictly anhydrous conditions, whereas the formation of EE acetals can be more tolerant to trace amounts of water.
This compound as a Synthetic Intermediate
Beyond its connection to protecting group chemistry, this compound serves as a valuable synthetic intermediate, primarily leveraging the reactivity of the trichloroacetate group.
In the Synthesis of Agrochemicals
A notable application is in the preparation of herbicides. For instance, it is a key reactant in the synthesis of trichlopyr butoxyethyl ester, a pyridine oxycarboxylic acid class herbicide.[2] The synthesis involves the esterification of an intermediate with ethylene glycol monobutyl ether, a reaction analogous to the formation of this compound itself, highlighting its role in constructing complex agrochemical structures.[2]
A patent describes a method for preparing trichlopyr butoxyethyl ester where an intermediate, trichloropyrrole oxygen ethyl acetate, is reacted with ethylene glycol monobutyl ether in the presence of a catalyst like p-toluenesulfonic acid.[7] This transesterification-like reaction showcases how the trichloroacetate moiety can be displaced by other alcohols to form new esters.
Reaction Conditions for Trichlopyr Butoxyethyl Ester Synthesis:
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Butyl titanate | Toluene | 116 | 4-7 | 99.97 | 96.98 |
| p-Toluenesulfonic acid | Benzene | 116 | 4-7 | 99.6 | 96.21 |
Data sourced from patent CN109180570A.[2]
Potential as a Dichlorocarbene Precursor
Trichloroacetate esters are known precursors for the generation of dichlorocarbene (:CCl₂), a highly reactive intermediate used in the synthesis of dichlorocyclopropanes via addition to alkenes.[2] While ethyl trichloroacetate is a more commonly cited example, by analogy, this compound is also a potential precursor, offering different solubility properties due to the ethoxyethyl group.[2] The generation of dichlorocarbene from an ester typically involves treatment with a strong base like sodium methoxide.[2]
Other Potential Applications
The reactivity of the trichloroacetate group suggests other potential, though less documented, applications.
-
Polymer Modification: Trichloroacetic acid has been used to modify the surface of polymers like polyethylene terephthalate (PET) to improve properties such as hydrophilicity. While direct use of this compound for this purpose is not extensively reported, its structural similarity suggests potential for similar applications in materials science.
-
Building Block in Organic Synthesis: The trichloroacetyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of the 2-ethoxyethyl moiety into various molecules.
Conclusion and Future Outlook
This compound is a multifaceted reagent with established and potential applications in organic synthesis. While its direct use as an alcohol protecting group reagent is not as prevalent as its vinyl ether counterpart, its role as a precursor to the valuable ethoxyethyl moiety and as a synthetic intermediate in its own right is clear. Its application in agrochemical synthesis demonstrates its utility in industrial processes.
For researchers and drug development professionals, understanding the comparative advantages and disadvantages of the EE protecting group against alternatives like silyl ethers is crucial for strategic synthesis design. The choice will ultimately depend on the specific requirements of the synthetic route, including the presence of other functional groups and the desired orthogonality of protecting group removal.
Future research may further explore the utility of this compound as a dichlorocarbene precursor with tailored solubility and in the development of novel materials through polymer surface modification. Its unique combination of a versatile protecting group precursor and a reactive synthetic handle ensures its continued relevance in the ever-evolving field of organic chemistry.
References
-
Cannizzaro Reaction. (n.d.). In Homework.Study.com. Retrieved January 24, 2026, from [Link]
- A kind of preparation method of trichlopyr fourth 2-ethoxyethyl acetate. (2019). Google Patents.
-
9: Protection of alcohols. (2020, December 2). YouTube. Retrieved from [Link]
-
17.8: Protection of Alcohols. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
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Protecting Groups For Alcohols - Master Organic Chemistry. (2015, June 17). Retrieved from [Link]
-
This compound | C6H9Cl3O3 | CID 547792. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Trichloroacetic Acid (TCA) Uses in Synthesis & Labs - Advent Chembio. (n.d.). Retrieved January 24, 2026, from [Link]
-
Addition of Alcohols to form Hemiacetals and Acetals. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Trihaloethenes as versatile building blocks for organic synthesis. (n.d.). RSC Publishing. Retrieved from [Link]
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Demystifying The Mechanisms of Alcohol Oxidations - Master Organic Chemistry. (2015, May 21). Retrieved from [Link]
-
Protecting Groups For Alcohols - Chemistry Steps. (n.d.). Retrieved January 24, 2026, from [Link]
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3-butylcyclobutenone - Organic Syntheses Procedure. (n.d.). Retrieved January 24, 2026, from [Link]
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Alcohol Protecting Groups. (n.d.). Retrieved January 24, 2026, from [Link]
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Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps. (n.d.). Retrieved January 24, 2026, from [Link]
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biomolecules chapter 9 - NCERT. (n.d.). Retrieved January 24, 2026, from [Link]
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Protection Reactions of Alcohols - MCAT Content - MedLife Mastery. (n.d.). Retrieved January 24, 2026, from [Link]
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Compatibility of Chitosan in Polymer Blends by Chemical Modification of Bio-based Polyesters. (2021). Polymers, 13(16), 2653. Retrieved from [Link]
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- 1. This compound | 30668-97-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound|CAS 30668-97-4 [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medlifemastery.com [medlifemastery.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN109180570A - A kind of preparation method of trichlopyr fourth 2-ethoxyethyl acetate - Google Patents [patents.google.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
